1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2,3-dihydro-1H-isoindole with a phenyl ethanone derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the imino group to a corresponding oxo group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative .
Scientific Research Applications
1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-3-imino-2-phenyl-: Shares a similar isoindole structure but differs in functional groups.
1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazoles: Contains an imidazole ring instead of an isoindole ring.
Uniqueness
1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one is unique due to its specific combination of an isoindole moiety with a phenyl ethanone group.
Properties
IUPAC Name |
1-[3-(3-imino-1H-isoindol-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)16(18)17/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDGMMDGYNHYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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